Ethyl 2-(4-acetyl-3-nitrophenyl)acetate
Description
Ethyl 2-(4-acetyl-3-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an acetyl group at the 4-position and a nitro group at the 3-position. This compound is structurally analogous to several intermediates used in organic synthesis and pharmaceutical research. The acetyl and nitro substituents are electron-withdrawing groups (EWGs), which influence the aromatic ring’s electronic properties, making it reactive toward nucleophilic substitution and reduction reactions. Such compounds are often utilized as precursors for drug candidates or functional materials .
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-3-nitrophenyl)acetate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-9-4-5-10(8(2)14)11(6-9)13(16)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
LIIJOZUXAJGPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetyl-3-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Reduction of the nitro group: Amino derivatives.
Reduction of the acetyl group: Alcohol derivatives.
Substitution on the phenyl ring: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(4-acetyl-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-3-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl group can undergo hydrolysis to release acetic acid. These reactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-(4-Acetyl-3-Nitrophenyl)Acetate and Analogous Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro and acetyl groups in the target compound enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, amino groups (e.g., Ethyl 2-(4-aminophenoxy)acetate) donate electrons, reducing reactivity .
- Substituent Position: Chloro and nitro groups at adjacent positions (e.g., 4-Cl and 3-NO2 in Ethyl 2-(4-chloro-3-nitrophenyl)acetate) create steric and electronic effects that influence regioselectivity in further functionalization .
Key Observations :
- Reduction of Nitro Groups: Ethyl 2-(4-aminophenoxy)acetate is synthesized via Fe-mediated reduction of a nitro precursor, a common method for generating aromatic amines .
- Alkylation Efficiency: High yields (62%) are achieved in alkylation reactions using anhydrous K2CO3 as a base, critical for deprotonating phenolic -OH groups .
Physicochemical Properties and Stability
- Crystallinity and Hydrogen Bonding: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate forms stable crystals via π-π interactions (3.814 Å spacing) and C–H···O hydrogen bonds . In contrast, Ethyl 2-(4-aminophenoxy)acetate leverages N–H···O hydrogen bonds for crystal packing .
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while chloro-nitro analogs (e.g., Ethyl 2-(4-chloro-3-nitrophenyl)acetate) likely exhibit higher melting points due to stronger intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
